molecular formula C10H14Li3N2O15P3 B15382406 2'-O-Methyl-uridine-5'-triphosphate, lithium salt

2'-O-Methyl-uridine-5'-triphosphate, lithium salt

Katalognummer: B15382406
Molekulargewicht: 516.0 g/mol
InChI-Schlüssel: ZBEHXEVNNHLIAB-WKMNQBAXSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2'-O-Methyluridine-5'-triphosphate, lithium salt (2'-O-Me-UTP·Li), is a chemically modified nucleoside triphosphate where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar in uridine. This modification confers unique biochemical properties, making it invaluable in RNA research. Its molecular formula is C₁₀H₁₇N₃O₁₅P₃·xLi, with a free acid molecular weight of 512.17 g/mol .

Eigenschaften

Molekularformel

C10H14Li3N2O15P3

Molekulargewicht

516.0 g/mol

IUPAC-Name

trilithium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3.3Li/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18;;;/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8-,9-;;;/m1.../s1

InChI-Schlüssel

ZBEHXEVNNHLIAB-WKMNQBAXSA-K

Isomerische SMILES

[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Kanonische SMILES

[Li+].[Li+].[Li+].COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Herkunft des Produkts

United States

Biologische Aktivität

2'-O-Methyl-uridine-5'-triphosphate (2'-OMe-UTP), particularly in its lithium salt form, is a modified nucleotide that has garnered attention for its biological activity in various applications, including RNA synthesis and therapeutic development. This article explores its properties, mechanisms of action, and implications in research and clinical settings.

2'-OMe-UTP has a molecular formula of C10H17N2O15P3C_{10}H_{17}N_{2}O_{15}P_{3} with a molecular weight of 498.10 g/mol. It is characterized by the following properties:

PropertyValue
Purity≥90% by AX-HPLC
Extinction Coefficient10,100 Lmol1^{-1}cm1^{-1} at 262 nm
Salt FormLithium Salt (Li+^+)
Concentration100 mM
Storage Conditions-20°C or below

The biological activity of 2'-OMe-UTP is primarily attributed to its incorporation into RNA molecules during transcription. The methylation at the 2' position enhances the stability and reduces the immunogenicity of RNA, making it an excellent candidate for therapeutic applications such as mRNA vaccines and aptamer development.

Key Mechanisms:

  • Stabilization of RNA: The 2'-O-methyl modification protects RNA from degradation by nucleases.
  • Enhanced Translation: Modified nucleotides can improve the efficiency of translation by ribosomes.
  • Reduced Immunogenicity: Incorporation of 2'-OMe-UTP into RNA can lower activation of pattern recognition receptors (PRRs), reducing unwanted immune responses.

Applications in Research and Therapeutics

  • Aptamer Development: 2'-OMe-UTP is used to synthesize aptamers that can bind specifically to target molecules, which is beneficial in targeted drug delivery systems .
  • mRNA Vaccines: The modification is crucial in the development of mRNA vaccines, as seen in studies demonstrating enhanced stability and efficacy compared to unmodified mRNA .
  • Cancer Therapy: Research indicates that modified nucleotides like 2'-OMe-UTP can be utilized to create chimeric aptamers for targeted cancer therapies, enhancing delivery to malignant cells .

Case Studies

Case Study 1: mRNA Vaccine Efficacy
A study highlighted the incorporation of 2'-OMe-UTP in synthetic mRNA vaccines, showing that these vaccines elicited a stronger immune response compared to those using standard uridine triphosphate. The modified mRNA demonstrated improved stability and translation efficiency in vitro and in vivo .

Case Study 2: Aptamer Targeting
In another study, researchers engineered aptamers using 2'-OMe-UTP that successfully targeted specific cancer cell types. The results indicated a significant increase in cellular uptake and therapeutic efficacy compared to traditional aptamers .

Research Findings

Recent studies have explored various aspects of the biological activity of 2'-OMe-UTP:

  • Immunomodulatory Effects: Lithium salts, including those derived from 2'-OMe-UTP, have been shown to modulate immune responses in vitro, influencing cytokine production and immune cell activation .
  • Transcriptional Fidelity: Research indicates that RNA polymerases exhibit high fidelity when incorporating modified nucleotides like 2'-OMe-UTP into RNA strands, which is critical for producing accurate and functional RNA molecules .

Vergleich Mit ähnlichen Verbindungen

2'-O-Methylcytidine-5'-triphosphate, Lithium Salt (2'-O-Me-CTP·Li)

  • Molecular Formula : C₁₀H₁₈N₃O₁₄P₃·xLi (free acid: 497.18 g/mol) .
  • Structural Difference : Cytidine base instead of uridine.
  • Functional Impact :
    • Base-specific interactions in RNA duplexes; cytidine pairs with guanine, influencing hybridization efficiency.
    • Used in RNA interference (RNAi) studies to modulate gene silencing .

2'-Deoxy-2'-fluorocytidine-5'-triphosphate, Lithium Salt

  • Structural Difference : Fluorine replaces the 2'-hydroxyl group.
  • Functional Impact :
    • Enhanced Metabolic Stability : Fluorine increases resistance to enzymatic hydrolysis.
    • Antiviral Applications : Inhibits viral polymerases in HIV and hepatitis C research by acting as a chain terminator .

3'-O-Methyluridine-5'-triphosphate, Lithium Salt

  • Molecular Formula : C₁₀H₁₃N₂O₁₅P₃·Li₄ (521.90 g/mol) .
  • Structural Difference : Methyl group on the 3'-OH instead of 2'-OH.
  • Functional Impact :
    • Altered RNA backbone geometry, reducing compatibility with RNA polymerases.
    • Primarily used in DNA synthesis studies as a nucleotide analog .

4-Thiothymidine-5'-triphosphate, Lithium Salt

  • Molecular Formula : C₁₀H₁₇N₂O₁₃P₃S·xLi (CAS 20188-78-7) .
  • Structural Difference : Sulfur substitution at the 4-position of the thymidine base.
  • Functional Impact :
    • UV Absorption Shift : Thiobase modification enables photochemical crosslinking in DNA probes.
    • Antiviral Mechanism : Inhibits DNA polymerases in HIV research by mimicking natural nucleotides .

Comparative Data Table

Compound Molecular Formula (Free Acid) Molecular Weight (g/mol) Key Modification Primary Application
2'-O-Me-UTP·Li C₁₀H₁₇N₃O₁₅P₃ 512.17 2'-O-methyl uridine RNA stability, methylation studies
2'-O-Me-CTP·Li C₁₀H₁₈N₃O₁₄P₃ 497.18 2'-O-methyl cytidine RNAi, viral infection research
2'-Deoxy-2'-F-CTP·Li C₉H₁₂FN₃O₁₃P₃ ~465 (estimated) 2'-fluoro cytidine Antiviral drug development
3'-O-Me-UTP·Li C₁₀H₁₃N₂O₁₅P₃ 521.90 3'-O-methyl uridine DNA synthesis studies
4-Thiothymidine-5'-triphosphate·Li C₁₀H₁₇N₂O₁₃P₃S 504.10 (with Li) 4-thio thymidine Antiviral research, DNA probes

Key Research Findings

RNAse Resistance : 2'-O-Me-UTP·Li exhibits >90% resistance to RNase A compared to unmodified UTP, critical for stable RNA therapeutics .

Polymerase Compatibility : Unlike 3'-O-Me-UTP·Li, 2'-O-Me-UTP·Li is efficiently incorporated by T7 RNA polymerase, enabling in vitro transcription of modified RNAs .

Therapeutic Potential: 2'-O-methyl modifications are pivotal in mRNA vaccine design, as seen in COVID-19 vaccines, to evade immune detection .

Q & A

Q. What are the optimal methods for synthesizing and purifying 2'-O-Methyl-uridine-5'-triphosphate, lithium salt?

Methodological Answer :

  • Enzymatic Synthesis : Use nucleotide kinases or polymerases to phosphorylate 2'-O-Methyl-uridine precursors. For example, enzymatic systems for dNTP synthesis (e.g., Meridian Bioscience's protocols) leverage highly specific enzymes to ensure regioselective phosphorylation .
  • Purification : Employ anion-exchange chromatography (e.g., HPLC) to separate triphosphates from mono-/di-phosphates. Purity validation via HPLC (≥95–99.8%) is critical, as demonstrated for similar lithium salt nucleotides .
  • Lyophilization : After purification, the compound is lyophilized in lithium-containing buffers to stabilize the triphosphate group and prevent hydrolysis .

Q. How does the 2'-O-methyl modification influence nucleotide stability under experimental conditions?

Methodological Answer :

  • Hydrolysis Resistance : The 2'-O-methyl group sterically hinders ribonuclease activity and non-enzymatic hydrolysis, making it more stable than unmodified uridine triphosphates. Compare degradation rates via UV-Vis spectroscopy (λmax ~271 nm) in buffers at varying pH/temperature .
  • Thermal Stability : Use differential scanning calorimetry (DSC) or circular dichroism (CD) to assess structural integrity under PCR thermal cycling conditions (e.g., 95°C denaturation) .

Advanced Research Questions

Q. How does 2'-O-Methyl-uridine-5'-triphosphate affect RNA polymerase fidelity and processivity?

Methodological Answer :

  • Competitive Inhibition Assays : Compare incorporation efficiency against unmodified UTP in in vitro transcription assays (e.g., T7 RNA polymerase). Quantify product yields via gel electrophoresis or capillary sequencing .
  • Single-Molecule Studies : Use optical tweezers or nanopore sequencing to monitor real-time polymerase stalling or backtracking caused by 2'-O-methyl steric effects .
  • Structural Insights : Resolve polymerase-nucleotide complexes via X-ray crystallography or cryo-EM to identify conformational changes induced by the 2'-O-methyl group .

Q. How to resolve contradictions in studies reporting divergent inhibition efficiencies of 2'-O-Methyl-uridine-5'-triphosphate across enzyme systems?

Methodological Answer :

  • Variable Assay Conditions : Control for Mg²⁺/Mn²⁺ concentrations, which alter enzyme active-site geometry. For example, Mn²⁺ increases error rates in reverse transcriptases, potentially amplifying inhibition artifacts .
  • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic activity. Compare results with kinetic assays (e.g., stopped-flow spectroscopy) .
  • Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to predict steric clashes or electrostatic mismatches in specific enzyme systems .

Q. What strategies optimize the use of 2'-O-Methyl-uridine-5'-triphosphate in structural biology studies?

Methodological Answer :

  • Crystallography : Co-crystallize with target enzymes (e.g., polymerases) using hanging-drop vapor diffusion. Soak crystals in lithium salt buffers to maintain nucleotide stability .
  • NMR Spectroscopy : Isotope-label the methyl group (¹³C/¹⁵N) to track conformational dynamics in solution. Use heteronuclear single-quantum coherence (HSQC) experiments .
  • SAXS/WAXS : Analyze global structural changes in enzyme-nucleotide complexes under near-physiological conditions .

Q. Key Takeaways :

  • Basic Research : Focus on synthesis, stability, and enzyme compatibility.
  • Advanced Research : Leverage structural and single-molecule techniques to dissect mechanistic impacts.
  • Data Contradictions : Control assay conditions rigorously and validate with orthogonal methods.

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